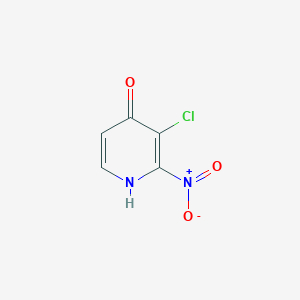
3-Chloro-2-nitropyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-nitropyridin-4-ol is a heterocyclic compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the second position, and a hydroxyl group at the fourth position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitropyridin-4-ol typically involves the nitration of 3-chloropyridine followed by hydroxylation. One common method includes the reaction of 3-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the second position. The resulting 3-chloro-2-nitropyridine is then subjected to hydroxylation using a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-amino-2-nitropyridin-4-ol or 3-thio-2-nitropyridin-4-ol.
Reduction: Formation of 3-chloro-2-aminopyridin-4-ol.
Oxidation: Formation of 3-chloro-2-nitropyridin-4-one.
Scientific Research Applications
3-Chloro-2-nitropyridin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridine: Similar structure but with the chlorine and nitro groups at different positions.
2-Chloro-4-nitropyridin-3-ol: Similar structure but with the hydroxyl group at a different position.
3-Nitropyridine: Lacks the chlorine and hydroxyl groups.
Uniqueness
3-Chloro-2-nitropyridin-4-ol is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (hydroxyl) groups on the pyridine ring makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H3ClN2O3 |
|---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
3-chloro-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-3(9)1-2-7-5(4)8(10)11/h1-2H,(H,7,9) |
InChI Key |
NXQQDGSBDGELNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















